molecular formula C16H10Cl3NO3S B4913851 5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate

Cat. No.: B4913851
M. Wt: 402.7 g/mol
InChI Key: KYDBXGDQZBLEML-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of chlorine atoms at specific positions on the quinoline and benzene rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline and benzene sulfonate precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the chlorination of quinoline derivatives can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinolin-8-yl 4-chloro-3-methylbenzene-1-sulfonate is unique due to the presence of both quinoline and benzene sulfonate moieties, which contribute to its distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO3S/c1-9-7-10(4-5-12(9)17)24(21,22)23-16-14(19)8-13(18)11-3-2-6-20-15(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDBXGDQZBLEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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